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Compound of Interest

Compound Name: Bromuconazole

Cat. No.: B039883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops

from fungal diseases. Their primary mechanism of action involves the inhibition of the

cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for the

biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of

ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death.

Bromuconazole, a member of the triazole family, is a systemic fungicide effective against a

broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive

overview of bromuconazole, including its synthesis, mechanism of action, fungicidal efficacy,

toxicological profile, and environmental fate. Detailed experimental protocols and quantitative

data are presented to support further research and development in this area.
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Property Value Reference

IUPAC Name

1-[[4-bromo-2-(2,4-

dichlorophenyl)tetrahydro-2-

furanyl]methyl]-1H-1,2,4-

triazole

[1]

CAS Number 116255-48-2

Molecular Formula C₁₃H₁₂BrCl₂N₃O

Molecular Weight 377.06 g/mol

Melting Point 84 °C

Water Solubility 33.5 mg/L (at 20 °C)

LogP (Kow) 3.24

Synthesis of Bromuconazole
The chemical synthesis of bromuconazole involves a multi-step process. While specific

proprietary details of industrial synthesis may vary, the general chemical pathway is

understood. A representative synthesis scheme is outlined below.

Experimental Protocol: Synthesis of Bromuconazole
Objective: To synthesize bromuconazole from commercially available starting materials.

Materials:

2,4-dichloroacetophenone

1,2-propanediol

p-toluenesulfonic acid (catalyst)

N-Bromosuccinimide (NBS)

1H-1,2,4-triazole
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Sodium hydride (NaH)

Toluene

Dimethylformamide (DMF)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Ketalization. 2,4-dichloroacetophenone is reacted with 1,2-propanediol in the

presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated at

reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to

form the corresponding ketal.

Step 2: Bromination. The ketal is then brominated using N-Bromosuccinimide (NBS) in a

suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, to

introduce a bromine atom.

Step 3: Nucleophilic Substitution. The brominated intermediate is reacted with the sodium

salt of 1H-1,2,4-triazole. The triazole salt is prepared by reacting 1H-1,2,4-triazole with a

strong base like sodium hydride in an anhydrous solvent such as DMF. This reaction

introduces the triazole ring to the molecule.

Step 4: Cyclization and Bromination. The resulting intermediate undergoes a cyclization

reaction, followed by another bromination step to yield the tetrahydrofuran ring with the

bromo substituent.

Step 5: Purification. The crude bromuconazole is purified by column chromatography on

silica gel using a gradient of hexane and ethyl acetate as the eluent. The structure of the final
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product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass

Spectrometry).

Note: This is a generalized protocol and requires optimization of reaction conditions,

stoichiometry, and purification methods for high yield and purity.

Mechanism of Action: Inhibition of CYP51
The primary target of bromuconazole and other triazole fungicides is the fungal cytochrome

P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a critical step in the

biosynthesis of ergosterol, the main sterol in fungal cell membranes.
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CYP51_Enzyme Intermediate Bromuconazole Lanosterol

Start: Prepare Fungal Inoculum
(e.g., Candida albicans)

Prepare 96-well microtiter plate
with serial dilutions of Bromuconazole

in fungal growth medium.

Add standardized fungal inoculum
to each well.

Incubate plates at 30°C
for 24-48 hours.

Assess fungal growth by measuring
Optical Density (OD) at 600 nm.

Determine Minimum Inhibitory Concentration (MIC):
Lowest concentration with no visible growth.

End: Report MIC Value
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Bromuconazole Exposure

PXR CAR ROS Hepatotoxicity

CYP3A1 CYP2B1 MDA SOD_CAT
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Start: Animal Dosing
(e.g., oral gavage with Bromuconazole)

Sacrifice animals and
collect liver tissue

Serum_Enzymes

Oxidative_Stress

RNA_Extraction Fixation

Data Analysis and Interpretation

End: Conclude on Hepatotoxicity

cDNA_Synthesis Processing

qPCR Staining

Microscopy

Click to download full resolution via product page

Experimental Protocol: In Vitro Antifungal Susceptibility
Testing (Broth Microdilution)
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Objective: To determine the Minimum Inhibitory Concentration (MIC) of bromuconazole
against a target fungal species.

Materials:

96-well microtiter plates

Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

Fungal growth medium (e.g., RPMI-1640)

Bromuconazole stock solution

Spectrophotometer (plate reader)

Procedure:

Preparation of Bromuconazole Dilutions: A serial two-fold dilution of the bromuconazole
stock solution is prepared in the 96-well plates using the fungal growth medium to achieve a

range of final concentrations.

Inoculum Preparation: The fungal inoculum is prepared and standardized according to

established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi) to a

final concentration of approximately 0.5-2.5 x 10³ cells/mL.

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal

suspension.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is determined as the lowest concentration of bromuconazole
that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in

turbidity) compared to the growth control. Growth can be assessed visually or by measuring

the optical density at 600 nm using a microplate reader.[2]

Workflow for In Vitro Antifungal Susceptibility Testing.
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Fungicidal Efficacy
Bromuconazole exhibits a broad spectrum of activity against various phytopathogenic fungi.

The following table summarizes some of the reported efficacy data.

Fungal
Species

Disease Crop IC50 (µg/mL) Reference

Puccinia triticina Leaf rust Wheat 0.05 - 0.2

Mycosphaerella

fijiensis
Black Sigatoka Banana 0.01 - 0.05

Septoria tritici
Septoria leaf

blotch
Wheat 0.1 - 0.5

Uncinula necator Powdery mildew Grape 0.02 - 0.1

Botrytis cinerea Grey mould Various 0.5 - 2.0 [3]

Residue Analysis
The detection and quantification of bromuconazole residues in environmental and agricultural

samples are crucial for regulatory purposes and food safety. The most common analytical

technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often

preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample

preparation method.[4][5]

Experimental Protocol: Bromuconazole Residue
Analysis in Crops by LC-MS/MS
Objective: To quantify bromuconazole residues in a crop matrix.

Materials:

Homogenizer

Centrifuge
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LC-MS/MS system (Triple Quadrupole)

C18 analytical column

Acetonitrile (ACN)

Water (LC-MS grade)

Formic acid

QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and

MgSO₄)

Bromuconazole analytical standard

Procedure:

Sample Preparation (QuEChERS):

A representative sample of the crop (e.g., 10 g) is homogenized.

The homogenized sample is extracted with acetonitrile and QuEChERS extraction salts.

The mixture is shaken vigorously and then centrifuged.

An aliquot of the supernatant is transferred to a d-SPE tube for cleanup.

The mixture is vortexed and centrifuged again.

The final extract is filtered and diluted for LC-MS/MS analysis.[6]

LC-MS/MS Analysis:

An aliquot of the prepared extract is injected into the LC-MS/MS system.

Chromatographic separation is achieved on a C18 column with a mobile phase gradient of

water and acetonitrile, both typically containing a small amount of formic acid.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for

selective and sensitive detection of bromuconazole.

Quantification is performed using a matrix-matched calibration curve prepared with the

bromuconazole analytical standard.

Workflow for Bromuconazole Residue Analysis.

Advanced Studies on the Mechanism of Action
Experimental Protocol: Recombinant CYP51 Expression,
Purification, and Inhibition Assay
Objective: To express and purify recombinant fungal CYP51 and determine the IC50 value of

bromuconazole.

Materials:

Fungal CYP51 gene

E. coli expression vector (e.g., pET series) and expression host (e.g., BL21(DE3))

IPTG for induction

Cell lysis buffer and sonicator

Detergents for membrane protein solubilization (e.g., sodium cholate)

Ni-NTA affinity chromatography column

Imidazole for elution

Cytochrome P450 reductase

Lanosterol (substrate)

NADPH

HPLC or GC-MS for analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 19 Tech Support

https://www.benchchem.com/product/b039883?utm_src=pdf-body
https://www.benchchem.com/product/b039883?utm_src=pdf-body
https://www.benchchem.com/product/b039883?utm_src=pdf-body
https://www.benchchem.com/product/b039883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Expression and Purification:

The fungal CYP51 gene is cloned into an E. coli expression vector, often with a His-tag for

purification.[7][8]

The vector is transformed into a suitable E. coli expression strain.

Protein expression is induced with IPTG.

Cells are harvested, lysed, and the membrane fraction containing CYP51 is solubilized.[9]

The solubilized protein is purified using Ni-NTA affinity chromatography.[7][9]

CYP51 Inhibition Assay:

A reaction mixture is prepared containing the purified CYP51, cytochrome P450

reductase, lanosterol, and NADPH.

Bromuconazole is added at various concentrations.

The reaction is incubated at 37°C.

The reaction is stopped, and the sterols are extracted.

The conversion of lanosterol to its demethylated product is quantified by HPLC or GC-MS.

The IC50 value is calculated from the dose-response curve.

Workflow for CYP51 Expression, Purification, and Inhibition Assay.

Toxicological Profile
Bromuconazole exhibits moderate acute toxicity in mammals.[10] Chronic exposure has been

associated with various adverse effects, including hepatotoxicity.
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Toxicity Endpoint Species Value Reference

Acute Oral LD50 Rat 365 - 550 mg/kg bw [11]

Acute Dermal LD50 Rat > 2000 mg/kg bw

Acute Inhalation LC50 Rat > 5.2 mg/L (4h)

NOAEL (90-day, oral) Rat 5 mg/kg bw/day [12]

NOAEL

(Developmental)
Rat 10 mg/kg bw/day

NOAEL

(Reproductive)
Rat 2.5 mg/kg bw/day

Hepatotoxicity and a Novel Signaling Pathway
Recent studies have indicated that bromuconazole-induced hepatotoxicity is associated with

the modulation of nuclear receptor signaling pathways and the induction of oxidative stress.[12]

Specifically, bromuconazole has been shown to upregulate the Pregnane X Receptor (PXR)

and its target gene CYP3A1, while downregulating the Constitutive Androstane Receptor

(CAR) and its target gene CYP2B1.[12][13] This dysregulation, coupled with increased

production of reactive oxygen species (ROS) and lipid peroxidation, contributes to liver

damage.[12]

Signaling Pathway of Bromuconazole-Induced Hepatotoxicity.

Experimental Protocol: Investigating Bromuconazole-
Induced Hepatotoxicity in a Rat Model
Objective: To evaluate the hepatotoxic effects of bromuconazole and elucidate the underlying

molecular mechanisms.

Materials:

Wistar rats

Bromuconazole
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Corn oil (vehicle)

Kits for measuring serum liver enzymes (ALT, AST, ALP)

Kits for assessing oxidative stress markers (MDA, SOD, CAT)

Reagents for RNA extraction, cDNA synthesis, and qPCR

Formalin for tissue fixation

Hematoxylin and Eosin (H&E) for staining

Procedure:

Animal Dosing: Male Wistar rats are administered bromuconazole orally (e.g., by gavage)

at different dose levels for a specified period (e.g., 28 or 90 days). A control group receives

the vehicle (corn oil).

Sample Collection: At the end of the treatment period, animals are sacrificed, and blood and

liver tissues are collected.

Biochemical Analysis: Serum is used to measure the levels of liver enzymes (ALT, AST,

ALP). Liver homogenates are used to assess oxidative stress markers (MDA, SOD, CAT).

Gene Expression Analysis: Total RNA is extracted from liver tissue, reverse-transcribed to

cDNA, and the expression levels of PXR, CAR, CYP3A1, and CYP2B1 are quantified by

qPCR.

Histopathological Examination: Liver tissues are fixed in formalin, processed, embedded in

paraffin, sectioned, and stained with H&E. The sections are then examined under a

microscope for any pathological changes.[14]

Experimental Workflow for Investigating Hepatotoxicity.

Environmental Fate
Triazole fungicides, including bromuconazole, can persist in the environment.[10] Their fate is

influenced by factors such as soil type, pH, temperature, and microbial activity.
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Compartment Half-life (DT50) in days Reference

Soil (Aerobic) 30 - 150 [15]

Aquatic Sediment 60 - 200 [16]

Water (Hydrolysis) Stable at pH 5, 7, 9

Water (Photolysis) 10 - 30

Conclusion
Bromuconazole is an effective triazole fungicide with a well-defined mechanism of action

targeting fungal ergosterol biosynthesis. This guide has provided a detailed overview of its

synthesis, efficacy, and analytical methods for its detection. Furthermore, it has shed light on its

toxicological profile, particularly its hepatotoxicity, which involves the modulation of nuclear

receptor signaling and the induction of oxidative stress. The provided experimental protocols

and compiled quantitative data serve as a valuable resource for researchers and professionals

in the fields of agriculture, environmental science, and drug development, facilitating further

investigation and the development of safer and more effective crop protection strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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